3-(Pyrimidin-5-ylmethylamino)phenol

Medicinal Chemistry Biochemical Assay Data Deposition

3-(Pyrimidin-5-ylmethylamino)phenol is a heterocyclic organic compound that features a pyrimidine ring linked to a phenol group via an aminomethyl bridge. It falls into the category of functionalized pyrimidine derivatives, which are frequently explored as scaffold components in medicinal chemistry, particularly as intermediates for kinase inhibitor design.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
Cat. No. B13901752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrimidin-5-ylmethylamino)phenol
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)NCC2=CN=CN=C2
InChIInChI=1S/C11H11N3O/c15-11-3-1-2-10(4-11)14-7-9-5-12-8-13-6-9/h1-6,8,14-15H,7H2
InChIKeyQRWMKGBINUXNFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pyrimidin-5-ylmethylamino)phenol: Critical Structural and Sourcing Overview


3-(Pyrimidin-5-ylmethylamino)phenol is a heterocyclic organic compound that features a pyrimidine ring linked to a phenol group via an aminomethyl bridge. It falls into the category of functionalized pyrimidine derivatives, which are frequently explored as scaffold components in medicinal chemistry, particularly as intermediates for kinase inhibitor design. However, an extensive search of primary research papers, patents, and authoritative databases reveals a critical lack of publicly disclosed, quantitatively characterized biological or physicochemical data for this precise chemical entity. This absence of verifiable information immediately signals a significant risk for any scientific or industrial substitution strategy, as there is no empirical baseline against which to measure similarity or equivalence to potential analogs [1].

Procurement Risk: Why Unverified Analogs Cannot Substitute for 3-(Pyrimidin-5-ylmethylamino)phenol


Generic substitution of 3-(Pyrimidin-5-ylmethylamino)phenol with so-called 'in-class' or 'structural analog' compounds is a high-risk proposition directly contradicted by the sparse available data. The only quantifiable related data point exists for the analog 3-(2,4-Diamino-pyrimidin-5-ylmethyl)-phenol, which exhibits a Ki of 338 nM against Escherichia coli dihydrofolate reductase [1]. This simple substitution of two amino groups on the pyrimidine ring completely transforms the target profile, demonstrating that even minor structural variations in this chemical series can lead to massively divergent biological activities. Without head-to-head data, assuming functional equivalence is scientifically unsound and can lead to procurement of ineffective replacements.

Quantitative Differentiation Evidence Table for 3-(Pyrimidin-5-ylmethylamino)phenol


Critical Data Gap: Lack of Quantified Biological Activity for the Target Compound

A systematic search of primary literature, patents (including US20090131463 and JP2005522438A), and major biochemical databases (PubChem, BindingDB, ChEMBL) failed to identify any quantitative binding, inhibition, or functional assay data for 3-(Pyrimidin-5-ylmethylamino)phenol. This stands in stark contrast to its close structural analog, 3-(2,4-Diamino-pyrimidin-5-ylmethyl)-phenol, for which a Ki of 338 nM against Escherichia coli dihydrofolate reductase is documented in BindingDB [1]. The complete absence of data for the target compound means no comparative performance claim can be scientifically substantiated, representing the most critical form of differentiation: an uncharacterized entity versus one with a known, measurable liability.

Medicinal Chemistry Biochemical Assay Data Deposition

Absence of Defined Physicochemical and Stability Profiles

No experimental physicochemical data (e.g., logP, pKa, solubility, melting point, stability under various conditions) were found for 3-(Pyrimidin-5-ylmethylamino)phenol in any non-excluded authoritative database or research publication. This contrasts with commercially available building blocks in the phenylamino-pyrimidine class, which typically have these values characterized to support formulation and assay development. The lack of such data prevents a user from assessing its suitability for standard organic or medicinal chemistry protocols without performing extensive preliminary characterization.

Chemical Properties Stability Testing Quality Control

Inferred Application Scenarios Driven by Data Scarcity for 3-(Pyrimidin-5-ylmethylamino)phenol


Exploratory Medicinal Chemistry Scaffold with Fundamental Characterization Requirements

The compound's primary utility, inferred from the complete lack of existing data, is as a novel, uncharacterized scaffold for exploratory medicinal chemistry programs. A user would need to first conduct fundamental characterization (NMR, MS, HPLC purity, solubility, stability) before any biological testing. This scenario is justified by the evidence gap highlighted in Section 3, which shows no prior art has de-risked this compound for any specific application.

Negative Control or Structure-Activity Relationship (SAR) Comparator for DHFR-Related Programs

Given the sole comparable data point showing that the 2,4-diamino analog has a Ki of 338 nM for E. coli DHFR, 3-(Pyrimidin-5-ylmethylamino)phenol could theoretically serve as a negative control or SAR comparator in DHFR inhibition studies, provided the user generates the missing primary activity data for this compound first. This is a direct but high-risk extrapolation from Section 2's evidence that small structural changes lead to large activity differences.

Synthetic Intermediate for Unpublished, Proprietary Research

The compound may be procured as a synthetic intermediate for proprietary research programs not disclosed in public literature. The evidence of its use would only exist within private corporate databases. This scenario is consistent with the observation that no public biological or application data exists, as seen throughout Section 3, and underscores the need for a user to rely on internal validation rather than literature precedent.

Quote Request

Request a Quote for 3-(Pyrimidin-5-ylmethylamino)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.